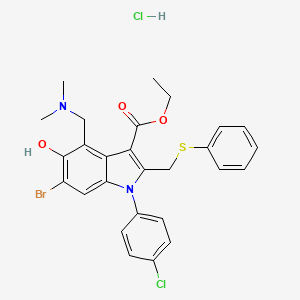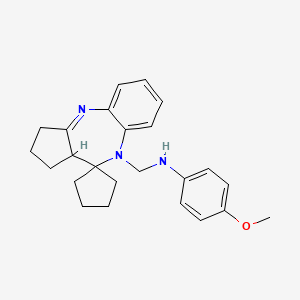
Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1'-cyclopentane)-9-methanamine, 1,2,3,10a-tetrahydro-N-(4-methoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-methanamine, 1,2,3,10a-tetrahydro-N-(4-methoxyphenyl)- is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two or more rings are connected through a single atom. This particular compound features a spiro linkage between a benzodiazepine and a cyclopentane ring, making it a fascinating subject for chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-methanamine, 1,2,3,10a-tetrahydro-N-(4-methoxyphenyl)- typically involves a multi-step process. One common method is the one-pot, pseudo-five-component condensation reaction. This process involves the use of a 1,2-diamine, isocyanide, TMSN3, and two molecules of a linear or cyclic ketone in methanol, under ambient temperature conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of benign solvents and catalysts, are often applied to optimize the synthesis process for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-methanamine, 1,2,3,10a-tetrahydro-N-(4-methoxyphenyl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique spiro structure makes it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound is studied for its potential pharmacological properties. Benzodiazepine derivatives are known for their activity on the central nervous system, and this compound may exhibit similar effects .
Medicine
In medicine, this compound is being investigated for its potential use as a therapeutic agent. Its structure suggests it may have applications in treating neurological disorders, although more research is needed to confirm this .
Industry
In industry, this compound is used in the development of new materials and chemical processes. Its unique structure allows for the creation of novel compounds with potentially useful properties .
Mecanismo De Acción
The mechanism of action of Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-methanamine, 1,2,3,10a-tetrahydro-N-(4-methoxyphenyl)- is not fully understood. it is believed to interact with molecular targets in the central nervous system, similar to other benzodiazepine derivatives. These interactions may involve binding to GABA receptors, leading to an increase in inhibitory neurotransmission .
Comparación Con Compuestos Similares
Similar Compounds
1,5-Benzodiazepines: These compounds share a similar core structure but lack the spiro linkage.
Benzimidazoles: These compounds have a similar benzene ring fused to an imidazole ring but differ in their overall structure and properties.
Uniqueness
The uniqueness of Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-methanamine, 1,2,3,10a-tetrahydro-N-(4-methoxyphenyl)- lies in its spiro linkage, which imparts distinct chemical and physical properties. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
135264-67-4 |
|---|---|
Fórmula molecular |
C24H29N3O |
Peso molecular |
375.5 g/mol |
Nombre IUPAC |
4-methoxy-N-(spiro[1,2,3,3a-tetrahydrocyclopenta[c][1,5]benzodiazepine-4,1'-cyclopentane]-5-ylmethyl)aniline |
InChI |
InChI=1S/C24H29N3O/c1-28-19-13-11-18(12-14-19)25-17-27-23-10-3-2-8-22(23)26-21-9-6-7-20(21)24(27)15-4-5-16-24/h2-3,8,10-14,20,25H,4-7,9,15-17H2,1H3 |
Clave InChI |
SMDMGUHHTHZZDF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)NCN2C3=CC=CC=C3N=C4CCCC4C25CCCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


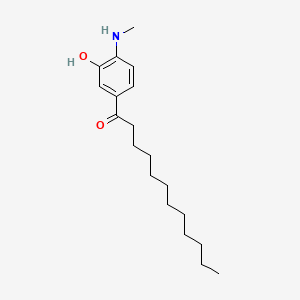
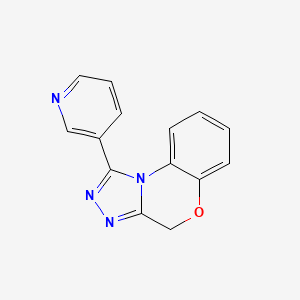
![3-(2-morpholin-4-ylethyl)-5,5-dioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-4-one;hydrochloride](/img/structure/B12720324.png)

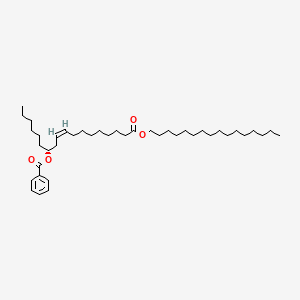

![2-Ethylhexyl 4-(3-butoxy-3-oxopropyl)-10-ethyl-4-[[2-[(2-ethylhexyl)oxy]-2-oxoethyl]thio]-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate](/img/structure/B12720351.png)

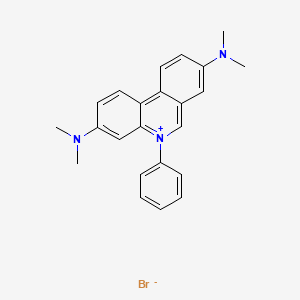

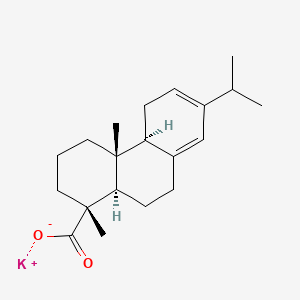
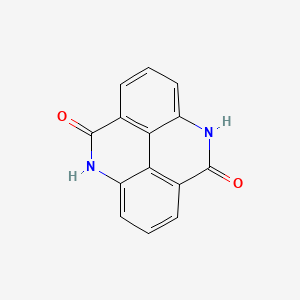
![9-(3-chlorophenyl)-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12720382.png)
